17-Iodoandrosta-5,16-dien-3-ol, with the Chemical Abstracts Service number 32138-69-5, is a synthetic steroid compound primarily utilized as an intermediate in the production of pharmaceuticals such as Abiraterone acetate. This compound is significant in the field of cancer research and steroid hormone studies due to its structural characteristics and biological activity.
The compound is manufactured by various pharmaceutical companies, with notable suppliers including Home Sunshine Pharma and LGC Standards. These manufacturers emphasize the quality and stability of their products, often providing certificates of analysis and safety data sheets to ensure compliance with industry standards .
The synthesis of 17-Iodoandrosta-5,16-dien-3-ol typically involves multi-step organic reactions that modify steroid precursors. The process may include halogenation, hydroxylation, and other functional group transformations to achieve the desired structure.
The molecular structure of 17-Iodoandrosta-5,16-dien-3-ol consists of a steroid backbone with specific stereochemistry:
17-Iodoandrosta-5,16-dien-3-ol can participate in various chemical reactions typical for steroids:
These reactions are often facilitated by specific catalysts or reagents tailored to maintain the integrity of the steroid framework while modifying functional groups .
The mechanism of action for compounds like 17-Iodoandrosta-5,16-dien-3-ol primarily revolves around their interaction with androgen receptors.
Studies indicate that compounds with similar structures can significantly alter cellular signaling pathways associated with androgen-dependent cancers .
These properties are crucial for understanding the handling and storage requirements for laboratory and industrial applications .
17-Iodoandrosta-5,16-dien-3-ol finds several scientific uses:
17-Iodoandrosta-5,16-dien-3-ol serves as a pivotal intermediate in synthesizing C(17)-modified steroids via Suzuki-Miyaura cross-coupling. This reaction exploits the vinyl iodide moiety at C17 for carbon-carbon bond formation with heteroaryl boronic acids, enabling access to pharmaceutically relevant steroid derivatives like androgen biosynthesis inhibitors [3].
Critical parameters for efficient coupling include:
Table 1: Suzuki Cross-Coupling Performance with 17-Iodoandrosta-5,16-dien-3-ol
Boronic Acid | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) | Product Application |
---|---|---|---|---|
3-Pyridylborane | 12 | 80 | 78 | Abiraterone precursor |
3-Pyridylborane | 0.5 (microwave) | 100 | 87 | Abiraterone precursor |
5-Pyrimidinylborane | 14 | 85 | 65 | Experimental antiandrogen |
Quinolin-4-ylborane | 16 | 90 | 58 | CYP17 inhibitor analog |
Yields decrease with increasing boronic acid steric bulk. Electron-deficient heterocycles (e.g., pyrimidinyl) require higher temperatures due to reduced transmetallation efficiency [3] [7].
17-Iodoandrosta-5,16-dien-3-ol is synthesized from dehydroepiandrosterone (DHEA) via a two-step sequence:
Key purification involves silica gel chromatography (hexane:ethyl acetate 3:1) and crystallization from methanol/water, yielding white crystals (mp 168-176°C) with >98% purity (HPLC). The reaction mechanism proceeds via diazonium intermediate formation, with iodide attack occurring selectively at C17 due to steric accessibility of the Δ¹⁶ double bond .
Preservation of the 3β-hydroxy configuration is critical for biological activity:
Table 2: Structural Features of Key Steroidal Intermediates
Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Stereochemical Features |
---|---|---|---|---|
17-Iodoandrosta-5,16-dien-3β-ol | C₁₉H₂₇IO | 398.32 | Δ⁵,¹⁶-diene, 3β-OH, 17-I | 3β-OH, 8R, 9S, 10R, 13S, 14S |
(3β)-17-Iodoandrosta-5,16-dien-3-ol Acetate | C₂₁H₂₉IO₂ | 440.36 | 3β-OAc, 17-I | Retained β-configuration at C3 |
Abiraterone | C₂₄H₃₁NO | 349.52 | 17-Pyridyl, 3β-OH | β-oriented pyridyl at C17 |
Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | 288.43 | 3β-OH, 17-keto | β-OH at C3 |
Chromatographic purification on reverse-phase silica (C18) with methanol/water eluents maintains stereochemical integrity by preventing acid-catalyzed isomerization [3] .
Structural Comparison of Key Steroids
Table 3: Structural and Application Comparison of 17-Iodoandrosta-5,16-dien-3β-ol and Related Compounds
Characteristic | 17-Iodoandrosta-5,16-dien-3β-ol | DHEA | Abiraterone | 17-Iodo Analog Acetate |
---|---|---|---|---|
CAS Number | 32138-69-5 | 53-43-0 | 154229-19-3 | 114611-53-9 |
Molecular Formula | C₁₉H₂₇IO | C₁₉H₂₈O₂ | C₂₄H₃₁NO | C₂₁H₂₉IO₂ |
IUPAC Name | (3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | (3S,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | (3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Key Applications | Suzuki coupling precursor | Iodination substrate | Prostate cancer drug | Protected synthetic intermediate |
Distinctive Feature | Vinyl iodide at C17 | 17-keto group | 17-(3-Pyridyl) group | 3β-Acetate protection |
This versatile intermediate enables efficient access to novel C17-modified steroidal therapeutics through optimized transition metal-mediated transformations [3] [5] .
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6